Diethyl 3,3'-[(4-methylbenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate)
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Overview
Description
Diethyl 3,3’-[(4-methylbenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate) is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-[(4-methylbenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate) typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzene Derivative: The initial step involves the preparation of the 4-methylbenzene-1,3-diyl derivative through a series of reactions such as nitration, reduction, and diazotization.
Cyclohexyl Derivative Formation: The cyclohexyl groups are introduced through reactions involving cyclohexanone and appropriate reagents.
Coupling Reaction: The final step involves the coupling of the benzene and cyclohexyl derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-[(4-methylbenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the aliphatic components can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution and alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Diethyl 3,3’-[(4-methylbenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Diethyl 3,3’-[(4-methylbenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with DNA: Binding to DNA and affecting gene expression.
Cell Membrane Interaction: Altering cell membrane properties and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3,3’-[(4-chlorobenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate)
- Diethyl 3,3’-[(4-nitrobenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate)
Uniqueness
Diethyl 3,3’-[(4-methylbenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate) is unique due to the presence of the 4-methylbenzene-1,3-diyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C29H42N2O6 |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
ethyl 2-cyclohexyl-3-[3-[(2-cyclohexyl-3-ethoxy-3-oxopropanoyl)amino]-4-methylanilino]-3-oxopropanoate |
InChI |
InChI=1S/C29H42N2O6/c1-4-36-28(34)24(20-12-8-6-9-13-20)26(32)30-22-17-16-19(3)23(18-22)31-27(33)25(29(35)37-5-2)21-14-10-7-11-15-21/h16-18,20-21,24-25H,4-15H2,1-3H3,(H,30,32)(H,31,33) |
InChI Key |
WQHVTQAVBIFUFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC(=C(C=C2)C)NC(=O)C(C3CCCCC3)C(=O)OCC |
Origin of Product |
United States |
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